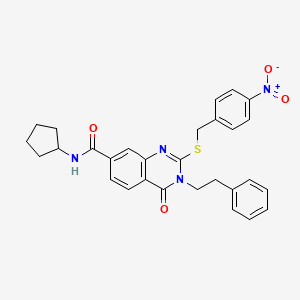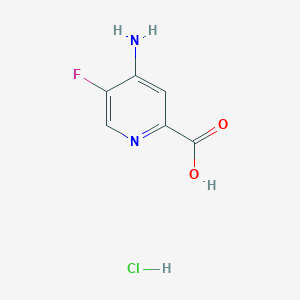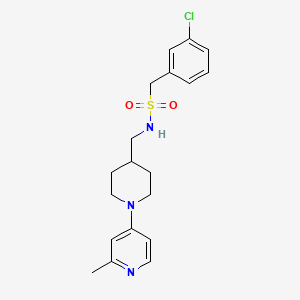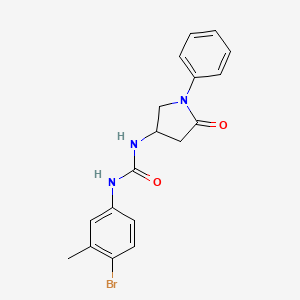
1-(4-Bromo-3-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPU belongs to a class of compounds known as ureas, which have been shown to have a variety of biological activities. In
Aplicaciones Científicas De Investigación
Material Science and Crystallography
- Crystal Structure Analysis : Kang et al. (2015) explored the crystal structure of metobromuron, a phenylurea herbicide, revealing hydrogen bonds and weak interactions forming chains along the a-axis direction, which contributes to understanding the structural basis of its herbicidal activity (Kang, Kim, Kwon, & Kim, 2015).
Organic and Medicinal Chemistry
- Hydrogel Formation : Lloyd and Steed (2011) demonstrated that urea derivatives can form hydrogels in various acids, indicating their potential in designing materials with tunable physical properties (Lloyd & Steed, 2011).
- Neuropeptide Y5 Receptor Antagonists : Fotsch et al. (2001) optimized urea derivatives for in vitro potency as neuropeptide Y5 receptor antagonists, showcasing the therapeutic potential of urea compounds in targeting metabolic disorders (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
- Central Nervous System Agents : A study by Rasmussen et al. (1978) found that N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas exhibited anxiolytic and muscle-relaxant properties, indicating their potential use in treating anxiety and muscle tension disorders (Rasmussen et al., 1978).
Biochemical Applications
- Urea-Fluoride Interaction : Boiocchi et al. (2004) investigated the interaction between urea and fluoride ions, uncovering mechanisms of hydrogen bonding and proton transfer that could be relevant in designing fluoride-sensitive sensors (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004).
- Hydroamination Catalysis : Bender and Widenhoefer (2006) showed that gold(I) N-heterocyclic carbene complexes catalyze the hydroamination of N-alkenyl ureas at room temperature, presenting a novel method for nitrogen heterocycle synthesis (Bender & Widenhoefer, 2006).
Propiedades
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-12-9-13(7-8-16(12)19)20-18(24)21-14-10-17(23)22(11-14)15-5-3-2-4-6-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTSTIAPXWVOGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,6-dichlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2384994.png)


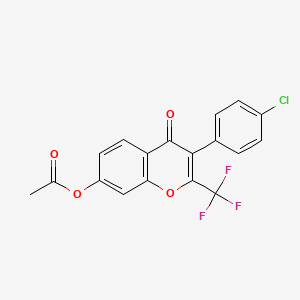
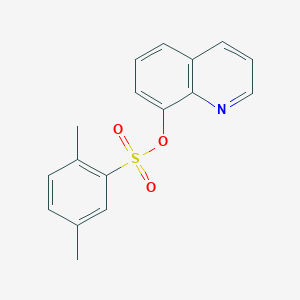
![7-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2385001.png)
![1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B2385004.png)
![6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2385006.png)
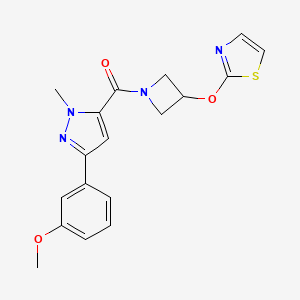
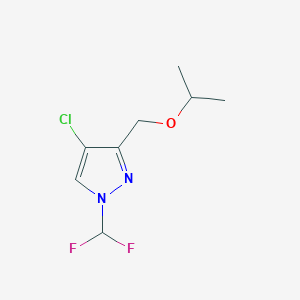
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2385011.png)
